N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate
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Overview
Description
N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate is a chemical compound with the molecular formula C15H17NO6S and a molar mass of 339.36 g/mol This compound is characterized by the presence of a sulfamate group attached to a hydroxyphenyl ring, which is further substituted with a 3,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate typically involves the reaction of 2-hydroxyphenylsulfamate with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfamate group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylsulfamates depending on the reagents used.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamate group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s aromatic structure allows it to interact with various biological pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfonamide
- N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfone
- N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfide
Uniqueness
N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
IUPAC Name |
(2-hydroxyphenyl) N-[(3,4-dimethoxyphenyl)methyl]sulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-20-14-8-7-11(9-15(14)21-2)10-16-23(18,19)22-13-6-4-3-5-12(13)17/h3-9,16-17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKNSFXZGTWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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